molecular formula C18H12F3NO2S2 B15043452 (5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B15043452
M. Wt: 395.4 g/mol
InChI Key: WMALFHRSLQKAMQ-OQLLNIDSSA-N
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Description

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiol reagent, such as thiourea, to form the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H12F3NO2S2

Molecular Weight

395.4 g/mol

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12F3NO2S2/c1-24-14-8-3-2-5-11(14)9-15-16(23)22(17(25)26-15)13-7-4-6-12(10-13)18(19,20)21/h2-10H,1H3/b15-9+

InChI Key

WMALFHRSLQKAMQ-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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